molecular formula C11H11ClO2 B15164533 2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- CAS No. 183504-77-0

2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)-

Cat. No.: B15164533
CAS No.: 183504-77-0
M. Wt: 210.65 g/mol
InChI Key: KFQKMAAOSNKCLK-VIFPVBQESA-N
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Description

2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol . This compound is part of the pyran family, which is characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The presence of a 4-chlorophenyl group and the tetrahydro configuration adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Knoevenagel condensation reaction, followed by cyclization, is a widely used method for synthesizing pyran derivatives . The reaction typically involves the use of aldehydes and active methylene compounds in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The presence of the 4-chlorophenyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-one, 4-(4-chlorophenyl)tetrahydro-, (4S)- is unique due to the presence of the 4-chlorophenyl group and the tetrahydro configuration, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

183504-77-0

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

(4S)-4-(4-chlorophenyl)oxan-2-one

InChI

InChI=1S/C11H11ClO2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-4,9H,5-7H2/t9-/m0/s1

InChI Key

KFQKMAAOSNKCLK-VIFPVBQESA-N

Isomeric SMILES

C1COC(=O)C[C@H]1C2=CC=C(C=C2)Cl

Canonical SMILES

C1COC(=O)CC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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